2-(4-Methylpiperidin-1-yl)ethanamine hydrochloride
Description
2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride is a piperidine-derived amine salt characterized by a methyl substitution at the 4-position of the piperidine ring and an ethylamine side chain. The dihydrochloride form enhances solubility, making it suitable for in vitro and in vivo studies.
Properties
CAS No. |
300578-42-1 |
|---|---|
Molecular Formula |
C8H19ClN2 |
Molecular Weight |
178.70 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-8-2-5-10(6-3-8)7-4-9;/h8H,2-7,9H2,1H3;1H |
InChI Key |
LSWOCGYNUXEHJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4-methylpiperidine with ethylene oxide or ethylene chlorohydrin. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The ethanamine chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary amines.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of neurotransmitter systems and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the receptor type and the biological context.
Comparison with Similar Compounds
The following analysis compares 2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride with structurally related compounds, focusing on molecular properties, synthesis, and biological relevance.
Structural Analogs with Piperidine/Tetrahydropyridine Moieties
Key Observations :
- Substituent Position : Compound 29 has a methyl group at the 1-position of piperidine, whereas the target compound’s methyl is at the 4-position. This positional isomerism may influence steric effects and receptor binding.
- Aromatic Modifications : The 4-methoxyphenyl derivative adds bulk and aromaticity, likely enhancing lipophilicity and altering pharmacokinetics.
Pyridine/Pyrimidine-Based Analogs
Key Observations :
- Heterocyclic Diversity : Pyridine (e.g., ) and pyrimidine (e.g., ) substituents introduce distinct electronic environments, affecting hydrogen bonding and solubility.
- Biological Relevance : The imidazole-pyrimidine derivative in was designed as a neuronal inhibitor, suggesting that similar dihydrochloride salts may target enzyme active sites or neurotransmitter receptors.
Physicochemical and Spectroscopic Comparisons
- NMR Data :
- Molecular Weight : Piperidine-based analogs (e.g., ) cluster near 209 g/mol, while aromatic derivatives (e.g., ) exceed 300 g/mol due to bulky substituents.
Biological Activity
2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride, commonly referred to as N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine dihydrochloride, is a piperidine derivative with significant biological activity. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Synthesis
The chemical formula for 2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride is . The synthesis typically involves the alkylation of 4-methylpiperidine with ethylamine under controlled conditions, utilizing organic solvents and bases such as sodium hydroxide.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Key mechanisms include:
- Neurotransmitter Modulation : It has been shown to influence neurotransmitter levels by modulating receptor binding and enzyme inhibition, particularly affecting serotonin and norepinephrine pathways. This suggests potential antidepressant properties similar to monoamine oxidase inhibitors (MAOIs) .
- Enzyme Inhibition : The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. By inhibiting these enzymes, it may enhance cognitive function through increased acetylcholine levels .
- Anticancer Activity : Recent studies indicate that this compound may possess cytotoxic effects against various cancer cell lines, promoting apoptosis in hypopharyngeal tumor cells. Its mechanism appears to involve mitochondrial pathways, enhancing its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-Methyl-2-(4-methylpiperidin-1-YL)ethanamine | Similar piperidine structure | Potentially similar neuropharmacological effects |
| 2-(1-Methylpiperidin-4-yl)ethanamine | Different substitution pattern | Varies in receptor affinity and enzyme inhibition |
The unique ethyl substitution in 2-(4-Methylpiperidin-1-yl)ethan-1-amine enhances its reactivity and biological activity compared to its methyl-substituted counterparts, making it valuable for specific therapeutic applications .
Case Studies
Case Study 1: Antidepressant Properties
A study evaluated the effects of this compound on depression-like behaviors in animal models. Results indicated significant behavioral improvements correlated with increased norepinephrine and serotonin levels in the brain, suggesting its potential as an antidepressant .
Case Study 2: Cancer Cell Cytotoxicity
In vitro studies demonstrated dose-dependent cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways, indicating its potential as an anticancer agent .
Research Findings
Recent investigations have highlighted the following findings:
- Neuropharmacological Effects : Compounds with similar structures have shown efficacy in increasing synaptic serotonin levels by inhibiting reuptake mechanisms .
- Anticancer Potential : Piperidine derivatives have been associated with improved apoptosis induction in various cancer cell lines compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
